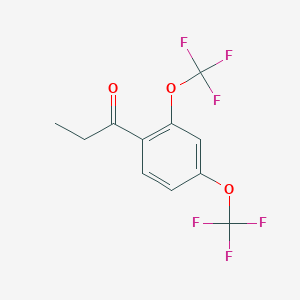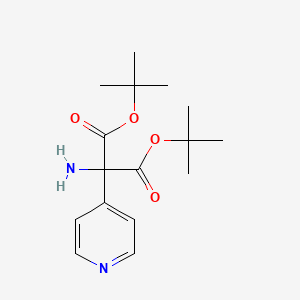
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene typically involves the nitration of 1,4-dichloro-2-trifluoromethylthiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
化学反応の分析
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 1,4-Dichloro-2-trifluoromethylthio-5-aminobenzene.
Oxidation: Sulfoxides or sulfones of the trifluoromethylthio group.
科学的研究の応用
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can modulate the compound’s lipophilicity and influence its interaction with biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical reactivity and applications.
1,4-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different physical and chemical properties.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .
特性
分子式 |
C7H2Cl2F3NO2S |
|---|---|
分子量 |
292.06 g/mol |
IUPAC名 |
1,4-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H |
InChIキー |
LKKJWPVDZGFAGJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)












